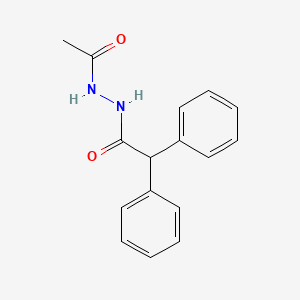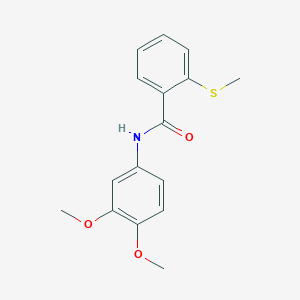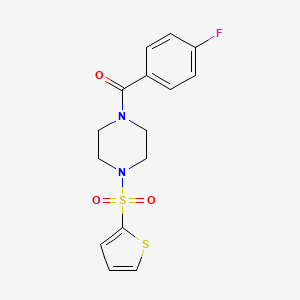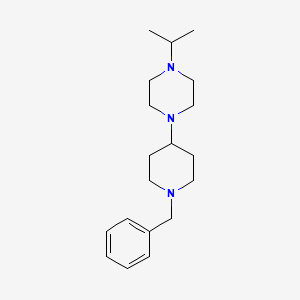![molecular formula C14H20ClNO B5786700 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine, also known as CMEP, is a compound that has been extensively studied for its potential use as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. CMEP has been shown to have promising effects in preclinical models of these disorders, making it a potential candidate for further development as a therapeutic agent.
Mécanisme D'action
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine acts as a selective antagonist of mGluR5 by binding to the receptor and blocking its activity. This receptor is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the activity of mGluR5, this compound reduces the amount of glutamate released in the brain, which can improve cognitive function and reduce anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. For example, this compound has been shown to reduce the release of glutamate in the brain, improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the selective antagonism of mGluR5 by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine in scientific research has several advantages and limitations. One advantage is that this compound is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is that this compound has been extensively studied in preclinical models, which provides a wealth of information on its effects and mechanisms of action. However, one limitation of this compound is that it has not yet been tested in clinical trials, which limits its potential use as a therapeutic agent. Another limitation is that this compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine and its potential use as a therapeutic agent. One direction is to further investigate the mechanisms of action of this compound and its effects on glutamate signaling in the brain. Another direction is to test the efficacy of this compound in clinical trials for the treatment of cognitive disorders, anxiety, depression, and addiction. Additionally, the development of more selective and potent mGluR5 antagonists could provide new tools for the study of this receptor and its role in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine involves a multi-step process that starts with the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form the intermediate 2-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with piperidine in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine has been extensively studied for its potential use as a selective antagonist of mGluR5. This receptor is involved in a variety of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. By blocking the activity of mGluR5, this compound has been shown to have promising effects in preclinical models of these disorders. For example, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, reduce anxiety and depression-like behaviors in animal models of anxiety and depression, and reduce drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-11-13(5-6-14(12)15)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXHWMXRAHAFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)



![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)




![3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5786704.png)


